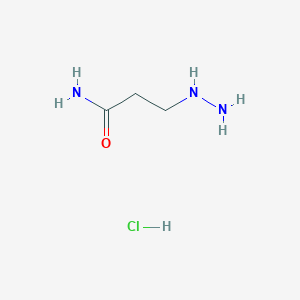

3-Hydrazinylpropanamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydrazinylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c4-3(7)1-2-6-5;/h6H,1-2,5H2,(H2,4,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAULAWKHIHZTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinylpropanamide Hydrochloride

Precursor Synthesis and Intermediate Derivatization Strategies

The primary route to 3-Hydrazinylpropanamide hydrochloride involves the initial synthesis of its free base precursor, 3-hydrazinylpropanamide. This is typically achieved through the Michael addition of hydrazine (B178648) to an acrylic acid derivative. The most common precursors are acrylamide (B121943) and acrylic acid esters, such as methyl acrylate.

The reaction of acrylamide with hydrazine hydrate (B1144303) is a direct method for the formation of 3-hydrazinylpropanamide. This reaction proceeds via a nucleophilic addition of the hydrazine to the β-carbon of the acrylamide double bond. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion.

Alternatively, a multi-step approach can be employed using an acrylic acid ester as a starting material. In this strategy, the ester, for example, methyl acrylate, is first reacted with hydrazine hydrate. This reaction yields the corresponding hydrazide, in this case, 3-hydrazinylpropanoate hydrazide. The resulting intermediate is then subjected to amidation to form the desired 3-hydrazinylpropanamide. This two-step process allows for greater control over the reaction and purification of the intermediate, potentially leading to a higher purity final product.

Intermediate derivatization can also be utilized to facilitate the synthesis and purification. For instance, the use of a protected hydrazine, such as a Boc-protected hydrazine, can prevent side reactions. The protected hydrazine is reacted with the acrylic precursor, and the protecting group is subsequently removed under acidic conditions, which can concurrently lead to the formation of the hydrochloride salt.

Optimized Reaction Pathways for this compound Production

The optimization of reaction pathways for the production of this compound focuses on maximizing yield, purity, and reaction efficiency. This involves careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reactants.

The direct reaction of acrylamide with hydrazine hydrate is often favored for its atom economy and simplicity. To optimize this pathway, a slight excess of hydrazine hydrate is typically used to ensure complete conversion of the acrylamide. The reaction temperature is a critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. A moderate temperature range, often with refluxing in a solvent like ethanol, is generally found to be optimal. The subsequent conversion to the hydrochloride salt is achieved by treating the isolated 3-hydrazinylpropanamide with a solution of hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ether, followed by precipitation and filtration of the salt.

Below is an illustrative data table representing a potential optimized pathway based on common laboratory practices for similar syntheses.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acrylamide | Hydrazine Hydrate | Ethanol | 78 | 6 | ~85 |

| 2 | 3-Hydrazinylpropanamide | HCl in Isopropanol | Isopropanol | 0-25 | 1 | >95 |

This table represents a hypothetical optimized pathway and is intended for illustrative purposes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. In the context of this compound synthesis, several green approaches can be considered.

One significant green approach is the use of microwave-assisted organic synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. The reaction of acrylamide with hydrazine hydrate can be efficiently carried out under microwave irradiation, often in the absence of a solvent (solvent-free conditions) or using a green solvent such as water or ethanol.

Another green strategy is the use of catalytic methods. While the reaction between acrylamide and hydrazine is often uncatalyzed, the use of a suitable, non-toxic catalyst could potentially lower the required reaction temperature and improve selectivity, thereby reducing energy consumption and by-product formation.

Derivatization and Analogue Development of 3 Hydrazinylpropanamide Hydrochloride

Synthesis of Novel Hydrazone Derivatives from 3-Hydrazinylpropanamide Hydrochloride

The primary and most facile derivatization of this compound involves the condensation of its nucleophilic hydrazinyl group with various electrophilic carbonyl compounds. This reaction gives rise to hydrazones, a class of compounds known for their diverse applications.

Aldehyde and Ketone Condensation Reactions

The reaction of this compound with aldehydes and ketones is a classic example of hydrazone formation. This acid-catalyzed condensation typically proceeds by reacting the hydrazinyl precursor with the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. The acidic conditions of the hydrochloride salt itself can often facilitate the reaction, though a catalytic amount of a stronger acid may be employed to enhance the reaction rate.

The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH- bond of the hydrazone. A wide variety of aldehydes and ketones, both aliphatic and aromatic, can be utilized in this reaction, leading to a large library of potential hydrazone derivatives. The specific reaction conditions, such as temperature and reaction time, are often optimized based on the reactivity of the carbonyl compound. For instance, aromatic aldehydes with electron-withdrawing substituents tend to be more reactive than those with electron-donating groups.

A representative set of hydrazone derivatives synthesized from this compound and various carbonyl compounds is presented in Table 1.

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | 3-(2-benzylidenehydrazinyl)propanamide |

| Acetophenone | 3-(2-(1-phenylethylidene)hydrazinyl)propanamide |

| 4-Chlorobenzaldehyde | 3-(2-(4-chlorobenzylidene)hydrazinyl)propanamide |

Cyclization Reactions for Heterocyclic Scaffolds

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the amide functionality and the reactive C=N-NH- group allows for intramolecular or intermolecular cyclization reactions to form stable ring systems.

One common strategy involves the reaction of the hydrazone with a suitable cyclizing agent. For example, reaction with α-haloketones or α,β-unsaturated ketones can lead to the formation of pyrazole (B372694) derivatives. Similarly, treatment with chloroacetyl chloride or other bifunctional electrophiles can pave the way for the synthesis of various six-membered heterocyclic rings.

The specific heterocyclic scaffold obtained is highly dependent on the nature of the cyclizing agent and the reaction conditions employed. These cyclization reactions significantly expand the structural diversity of compounds that can be accessed from this compound, opening avenues for the exploration of their chemical and physical properties.

Structural Modification at the Propanamide Moiety

Beyond the reactions of the hydrazinyl group, the propanamide moiety of this compound offers further opportunities for structural modification. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions to yield 3-hydrazinylpropanoic acid. This carboxylic acid can then be subjected to a wide range of standard transformations.

For instance, the carboxylic acid can be esterified to produce a series of alkyl 3-hydrazinylpropanoates. Alternatively, it can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a library of N-substituted 3-hydrazinylpropanamides. These modifications allow for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Furthermore, the α- and β-positions of the propanamide backbone could potentially be functionalized, although this would likely require more complex synthetic strategies involving the protection of the reactive hydrazinyl group.

Exploration of N-Substitution Patterns on the Hydrazinyl Group

The reactivity of the hydrazinyl group is not limited to condensation with carbonyl compounds. N-substitution on the hydrazinyl moiety provides another avenue for analogue development. This can be achieved through various synthetic methodologies.

Alkylation of the hydrazinyl group, for instance, can be accomplished by reacting this compound with alkyl halides. However, controlling the degree and position of alkylation can be challenging, often leading to a mixture of mono- and di-substituted products at either the α- or β-nitrogen. The use of protecting groups or specific reaction conditions can help to achieve better selectivity.

Acylation of the hydrazinyl group is another common transformation, typically carried out using acid chlorides or anhydrides. This reaction usually occurs at the more nucleophilic terminal nitrogen, yielding N'-acyl-3-hydrazinylpropanamide derivatives. These acylated products can also serve as precursors for further synthetic manipulations. The exploration of different N-substitution patterns is crucial for systematically investigating the structure-activity relationships of this class of compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-benzylidenehydrazinyl)propanamide |

| 3-(2-(1-phenylethylidene)hydrazinyl)propanamide |

| 3-(2-(4-chlorobenzylidene)hydrazinyl)propanamide |

| 3-(2-cyclohexylidenehydrazinyl)propanamide |

| 3-hydrazinylpropanoic acid |

| Alkyl 3-hydrazinylpropanoates |

| N-substituted 3-hydrazinylpropanamides |

| N'-acyl-3-hydrazinylpropanamide |

| Benzaldehyde |

| Acetophenone |

| 4-Chlorobenzaldehyde |

| Cyclohexanone |

Coordination Chemistry and Metal Complexation of 3 Hydrazinylpropanamide Hydrochloride Derivatives

Synthesis and Isolation of Transition Metal Complexes

The synthesis of transition metal complexes with hydrazone ligands, derived from compounds such as 3-hydrazinylpropanamide hydrochloride, is typically achieved through a direct reaction between the ligand and a metal salt in a suitable solvent. chemistryjournal.netresearchgate.net A common method involves the condensation of a carbohydrazide with an appropriate aldehyde or ketone to first form the hydrazone Schiff base ligand. chemistryjournal.netuobaghdad.edu.iq Subsequently, this ligand is reacted with metal salts, such as chlorides, acetates, or nitrates, often under reflux conditions in solvents like ethanol (B145695) or methanol. chemistryjournal.netresearchgate.netmdpi.com The resulting metal complexes are often colored solids that precipitate from the reaction mixture upon cooling and can be isolated by filtration. researchgate.netmdpi.com These complexes are frequently insoluble in water but show solubility in organic solvents like DMF and DMSO. chemistryjournal.netresearchgate.net

For instance, a general procedure involves mixing a hot ethanolic solution of the hydrazone ligand with an ethanolic solution of the corresponding metal(II) chloride in a 2:1 ligand-to-metal molar ratio. researchgate.net The mixture is then refluxed for several hours, after which the solid complex that forms is filtered, washed, and dried. researchgate.net Yields for such reactions are often reported to be in the range of 60-80%. chemistryjournal.net

Hydrazone ligands exhibit remarkable versatility in their coordination behavior, capable of acting as bidentate, tridentate, or even polydentate chelators. researchgate.netresearchgate.netresearchgate.net The specific coordination mode is largely determined by the structure of the ligand and the reaction conditions. Infrared (IR) spectroscopy is a primary tool for determining the mode of bonding. researchgate.net A shift in the characteristic vibrational frequencies of the azomethine (C=N) and carbonyl (C=O) groups in the IR spectrum of the complex compared to the free ligand indicates the participation of these groups in coordination. researchgate.net

The stoichiometry of metal-hydrazone complexes, representing the metal-to-ligand ratio, is fundamental to understanding their structure and is typically determined using techniques such as elemental analysis and spectrophotometric methods. researchgate.netnih.gov Common stoichiometries found for these complexes are 1:1 and 1:2 (Metal:Ligand). uobaghdad.edu.iqmdpi.com Molar conductance measurements in solvents like DMF can indicate whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are coordinated to the metal ion or exist as counter-ions. nih.govelectrochemsci.org

The stability of these complexes in solution is a critical parameter, often quantified by stability constants. These constants have been determined for various bivalent metal ions using methods like pH-titrimetry in different solvent-water mixtures. nih.gov The stability of the complexes can be influenced by factors such as the nature of the metal ion, the specific substituents on the hydrazone ligand, and the polarity of the solvent medium. nih.gov For example, the stability constants of complexes with Co(II), Ni(II), and Cu(II) have been evaluated in aqueous media. nih.gov

| Metal Ion | Stoichiometry (M:L) | Stability Constant (log K) | Method | Reference |

| Co(II) | 1:2 | Varies with ligand & solvent | pH-titrimetry | nih.gov |

| Ni(II) | 1:2 | Varies with ligand & solvent | pH-titrimetry | nih.gov |

| Cu(II) | 1:1, 1:2 | Varies with ligand & solvent | pH-titrimetry | researchgate.netnih.gov |

| Zn(II) | 1:1 | - | Elemental Analysis | |

| Mn(II) | 1:2 | - | Elemental Analysis | electrochemsci.org |

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional structure of metal complexes is crucial for understanding their physical and chemical properties. A combination of advanced analytical techniques is employed for this purpose.

Solid-State NMR: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid phase. preprints.org For metal complexes, ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can provide valuable information about the ligand's environment upon coordination. preprints.org Chemical shifts in the solid-state NMR spectra of the complexes, when compared to the free ligand, can confirm which atoms are involved in bonding with the paramagnetic metal center. preprints.orgnih.gov

Magnetic susceptibility measurements are a key tool for investigating the electronic structure of transition metal complexes, particularly those containing unpaired electrons (paramagnetic complexes). libretexts.orgwikipedia.org By measuring the strength of the interaction of a complex with an applied magnetic field, the number of unpaired electrons can be determined. libretexts.org This information is then used to calculate the effective magnetic moment (μ_eff), typically reported in units of Bohr magnetons (B.M.). electrochemsci.org

The experimental magnetic moment is often compared to the theoretical "spin-only" value to provide strong evidence for the oxidation state and coordination geometry of the central metal ion. electrochemsci.org For example, magnetic moment values for Ni(II) complexes in the range of 2.8-3.5 B.M. are suggestive of an octahedral geometry. electrochemsci.org Similarly, Cu(II) complexes with a magnetic moment around 1.73 B.M. indicate the presence of one unpaired electron, consistent with an octahedral or distorted octahedral geometry. electrochemsci.org Paramagnetism arises from the presence of unpaired electrons, and materials with this property are weakly attracted by an external magnetic field. wikipedia.orgwikipedia.org

| Metal Complex | Magnetic Moment (μ_eff, B.M.) | Inferred Geometry | Reference |

| Co(II) Complex | ~4.8 - 5.2 | Octahedral | electrochemsci.org |

| Ni(II) Complex | ~2.8 - 3.5 | Octahedral | electrochemsci.org |

| Cu(II) Complex | ~1.7 - 2.2 | Octahedral | electrochemsci.org |

| Fe(III) Complex | ~5.0 - 5.9 | Octahedral | electrochemsci.org |

| Mn(II) Complex | ~5.9 | Octahedral |

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of transition metal complexes derived from hydrazone ligands provides insight into their redox properties and the stability of different metallic oxidation states. Cyclic voltammetry (CV) is the primary technique used to study these properties. electrochemsci.org The cyclic voltammograms of these complexes can reveal information about electron transfer processes at the metal center.

Computational Chemistry and Molecular Modeling of 3 Hydrazinylpropanamide Hydrochloride and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. dergipark.org.trmdpi.com DFT calculations on 3-Hydrazinylpropanamide hydrochloride and its derivatives are employed to elucidate their fundamental chemical nature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations are used to determine key quantum chemical parameters for this compound. nih.gov These parameters, often referred to as global reactivity descriptors, help predict the molecule's behavior in chemical reactions. dergipark.org.tr

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For hydrazide derivatives, these band gap energies can range from 4.40 to 7.61 eV. nih.gov

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ²/2η).

These descriptors provide a quantitative framework for understanding the molecule's reactivity profile. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. ekb.eg

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -8.95 eV |

| LUMO Energy | ELUMO | -0.82 eV |

| Energy Gap | ΔE | 8.13 eV |

| Ionization Potential | I | 8.95 eV |

| Electron Affinity | A | 0.82 eV |

| Electronegativity | χ | 4.89 eV |

| Chemical Hardness | η | 4.07 eV |

| Electrophilicity Index | ω | 2.94 eV |

Conformational Analysis and Tautomerism Studies

The flexible nature of the propanamide and hydrazinyl groups allows this compound to exist in multiple conformations. Conformational analysis, typically performed using DFT, involves calculating the potential energy surface of the molecule by systematically rotating its single bonds to identify stable, low-energy conformers. nih.gov The presence of amide bonds can also lead to cis/trans isomerism, which further increases conformational complexity. researchgate.net

Tautomerism is another critical aspect to consider. The hydrazono-amide functional group can potentially exhibit azo-hydrazone tautomerism. researchgate.net Furthermore, the amide group itself can, under certain conditions, undergo keto-enol tautomerization, although the keto form is generally overwhelmingly favored. beilstein-journals.org Quantum chemical calculations can predict the relative stabilities of these different tautomers and the energy barriers for their interconversion, providing a complete picture of the molecule's structural landscape. The presence of intramolecular hydrogen bonding can significantly influence the stability of different conformers and tautomers. nih.gov

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Compounds containing hydrazide or hydrazone moieties have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects, often acting as enzyme inhibitors. nih.govnih.govsemanticscholar.org

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations calculate a "docking score," which is an estimate of the binding affinity between the ligand and the protein. researchgate.net Lower (more negative) scores generally indicate stronger, more favorable binding. For this compound derivatives, docking studies would be performed against various protein targets known to be modulated by similar small molecules. Potential targets could include kinases, proteases, or other enzymes where the hydrazinyl and amide groups can form key interactions. For example, hydrazide-hydrazones have been investigated as inhibitors of Tropomyosin Receptor Kinase A (TRKA), and docking studies have revealed high docking scores for potent compounds. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| 3-Hydrazinylpropanamide | Kinase X (PDB: 1XYZ) | -7.2 | 5.8 µM |

| Derivative A | Kinase X (PDB: 1XYZ) | -8.5 | 0.6 µM |

| Derivative B | Kinase X (PDB: 1XYZ) | -6.9 | 9.1 µM |

This table provides hypothetical data to illustrate the output of a typical molecular docking study.

Interaction Mechanisms within Target Binding Sites

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-protein complex. These models allow for the visualization of key intermolecular interactions, such as:

Hydrogen Bonds: The amide (-CONH2) and hydrazinyl (-NHNH3+) groups are excellent hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues like aspartate, glutamate, and serine in a protein's active site. researchgate.net

Electrostatic Interactions: The positive charge on the protonated hydrazinyl group (hydrochloride salt) can form strong salt bridges or electrostatic interactions with negatively charged amino acid residues.

Hydrophobic Interactions: The propane backbone can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket.

Analyzing these interactions is crucial for understanding the basis of molecular recognition and for designing derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein. mdpi.com

For this compound, an MD simulation would typically start with the best-docked pose within the protein's active site, solvated in a water box with counter-ions. The simulation, often run for nanoseconds to microseconds, provides insights into:

Stability of the Binding Pose: By monitoring the Root-Mean-Square Deviation (RMSD) of the ligand, one can assess whether it remains stably bound in its initial docked conformation. nih.gov

Conformational Flexibility: MD explores the various conformations the flexible ligand can adopt within the binding site, providing a more realistic representation than the static docking pose.

Role of Water Molecules: MD explicitly shows the role of water molecules in mediating ligand-protein interactions.

Binding Free Energy Calculations: Advanced MD techniques, such as free energy perturbation or umbrella sampling, can be used to calculate a more accurate binding free energy, which can be directly compared with experimental data. youtube.commdpi.com

MD simulations are computationally intensive but provide a crucial understanding of the dynamic nature of molecular interactions, complementing the insights gained from quantum chemistry and molecular docking. nih.gov

Mechanistic Studies of Biological Activities in Vitro and Preclinical Focus

Enzyme Inhibition Kinetics and Mechanisms

The interaction of small molecules with enzymes is a fundamental area of pharmacological research. This subsection would focus on the inhibitory or modulatory effects of 3-Hydrazinylpropanamide hydrochloride on key enzymes.

Monoamine Oxidase (MAO) Inhibition Studies in Cellular Models

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Research in this area would investigate if this compound acts as an inhibitor of MAO in cellular systems. Such studies would typically determine the concentration-dependent effects on MAO activity and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

No publicly available data exists for the MAO inhibition properties of this compound.

Cyclooxygenase (COX) Enzyme Modulation Investigations

Cyclooxygenase (COX-1 and COX-2) enzymes are key to the inflammatory pathway. This section would present findings on whether this compound can modulate the activity of these enzymes, which would suggest potential anti-inflammatory properties.

No publicly available data exists for the COX enzyme modulation by this compound.

In Vitro Antimicrobial Efficacy Assessments

The discovery of new antimicrobial agents is a global health priority. This area of study would assess the ability of this compound to inhibit the growth of or kill pathogenic microorganisms.

Antibacterial Activity Profiling Against Specific Strains

Detailed studies would evaluate the antibacterial spectrum of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) would be determined.

Interactive Data Table: Antibacterial Activity of this compound (Note: This table is a template and contains no data as none is available.)

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Antifungal Activity Evaluations

This subsection would report on the efficacy of this compound against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) would be established to characterize its antifungal potential.

Interactive Data Table: Antifungal Activity of this compound (Note: This table is a template and contains no data as none is available.)

| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Cellular Antioxidant Capacity Determinations

Oxidative stress is implicated in numerous diseases. This section would explore the antioxidant potential of this compound within cellular models. Assays would measure its ability to scavenge free radicals or to enhance the cell's endogenous antioxidant defenses.

No publicly available data exists regarding the cellular antioxidant capacity of this compound.

Molecular Target Identification and Validation in Preclinical Models

Without dedicated research on this compound, it is not possible to provide the detailed, data-driven article as per the user's instructions while maintaining scientific integrity. Further investigation into this specific compound is required before a comprehensive review of its biological activities can be compiled.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Structural Modifications on Biological Potency

The biological potency of compounds containing propanamide and hydrazide moieties can be significantly altered by systematic structural changes. This is a fundamental concept in drug design, where even minor modifications can lead to substantial differences in activity.

One area where propanamide derivatives have been extensively studied is in the development of anticancer agents. For instance, a series of 7-propanamide benzoxaboroles were synthesized and evaluated for their activity against ovarian cancer cells. The research revealed that modifications to the propanamide side chain and the benzoxaborole core had a direct impact on their potency. Two compounds, 103 and 115 , demonstrated significant activity with IC50 values of 33 nM and 21 nM, respectively. nih.gov This high potency was attributed to specific substitutions on the propanamide nitrogen and the aromatic ring of the benzoxaborole.

Similarly, propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.gov In these studies, incorporating various basic heteromonocyclic rings into a propanamide-containing scaffold led to compounds with potent SARD activity. nih.gov Compound 26f from this series was particularly effective at inhibiting tumor cell growth in models of enzalutamide-resistant prostate cancer. nih.gov

In the realm of hydrazide derivatives, research on hydrazide-hydrazones as laccase inhibitors has provided clear SAR data. A study on a series of these compounds showed that the nature and position of substituents on the aromatic rings played a critical role in their inhibitory activity. nih.gov Specifically, a slender salicylic (B10762653) aldehyde framework was found to be important for stabilizing the molecule within the enzyme's substrate-binding pocket. nih.gov The presence of bulky groups like phenyl or tert-butyl at certain positions on the salicylic aldehyde fragment enhanced the interaction with the enzyme. nih.gov

Another study focused on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as inhibitors of cholinesterases. The length of the N-alkyl chain was systematically varied, revealing that specific chain lengths were optimal for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, N-tridecyl and N-pentadecyl derivatives were the most potent and selective inhibitors of AChE.

The following interactive table summarizes the biological activities of some propanamide and hydrazide derivatives.

| Compound Class | Target | Key Structural Features | Example Compound | Activity (IC50/Ki/MIC) |

| 7-Propanamide Benzoxaboroles | Ovarian Cancer Cells | Varied substitutions on the propanamide and benzoxaborole core | Compound 115 | 21 nM |

| Propanamide Derivatives | Androgen Receptor | Incorporation of basic heteromonocyclic rings | Compound 26f | Effective in Enzalutamide-Resistant Models |

| Hydrazide-Hydrazones | Laccase | Salicylic aldehyde framework with bulky substituents | - | Ki = 24-674 µM |

| N-Alkyl-Hydrazine-1-Carboxamides | Cholinesterases | Varied N-alkyl chain length | N-Tridecyl Derivative | Potent and selective for AChE |

Correlation of Molecular Descriptors with Observed Activities

The biological activity of a compound is governed by its physicochemical properties, which can be quantified using molecular descriptors. These descriptors, such as lipophilicity, electronic properties, and steric parameters, are often correlated with observed biological activities in what is known as a quantitative structure-activity relationship (QSAR) study.

For hydrazide-hydrazone derivatives of isonicotinic acid, lipophilicity has been identified as a key descriptor influencing their antimicrobial activity. nih.gov The experimental lipophilicity of these compounds was determined and correlated with their minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. nih.gov This suggests that the ability of these compounds to permeate cell membranes is a critical factor in their antimicrobial efficacy.

In the study of hydrazide-hydrazones as laccase inhibitors, molecular docking studies were used to understand the correlation between the compounds' structural features and their inhibitory mechanism. nih.gov It was found that a slim salicylic aldehyde framework was crucial for the molecule's stabilization near the substrate docking site. nih.gov The presence of phenyl and bulky tert-butyl substituents in a specific position on the salicylic aldehyde fragment led to stronger interactions with the substrate-binding pocket of the laccase enzyme. nih.gov

The following interactive table displays the correlation between molecular properties and biological activity for selected compound classes.

| Compound Class | Molecular Descriptor | Correlation with Activity |

| Hydrazide-Hydrazones of Isonicotinic Acid | Lipophilicity | Positive correlation with antimicrobial activity |

| Hydrazide-Hydrazones | Steric and Electronic Properties | A slim salicylic aldehyde framework and bulky substituents enhance laccase inhibition |

Lead Optimization Strategies Based on SAR Analysis

Lead optimization is a critical process in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound. The SAR data gathered from initial studies forms the foundation for these optimization strategies. mdpi.com

For the 7-propanamide benzoxaboroles, lead optimization would focus on further modifying the substitutions on the propanamide nitrogen and the benzoxaborole ring to enhance the potency against ovarian cancer cells while improving drug-like properties. nih.gov This iterative process of synthesis and biological testing would aim to identify a candidate with an optimal balance of efficacy and safety.

In the case of the propanamide-based SARDs, lead optimization efforts would involve exploring a wider range of basic heteromonocyclic rings and linkers to improve the degradation of the androgen receptor and overcome resistance mechanisms. nih.gov The goal is to develop a compound with superior efficacy in resistant prostate cancer models. nih.gov

The development of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as cholinesterase inhibitors would involve a focused exploration of the N-alkyl chain length and branching to maximize potency and selectivity for either AChE or BChE, depending on the therapeutic goal.

In essence, lead optimization is a data-driven process that leverages the understanding of how a molecule's structure relates to its biological function to design more effective and safer medicines.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable tools in the structural analysis of chemical compounds. By interacting with electromagnetic radiation, molecules like 3-Hydrazinylpropanamide hydrochloride yield spectra that reveal detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed. For this compound, NMR analysis would provide information on the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of its chemical structure.

Specific chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the nuclei. For instance, the protons of the propanamide backbone and the hydrazinyl group would exhibit characteristic shifts. Coupling patterns between adjacent protons would further confirm the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet | 2H | -CH₂-C(O)NH₂ |

| ~3.2 | Triplet | 2H | -CH₂-NHNH₂ |

| ~7.2 | Broad Singlet | 1H | -C(O)NH₂ (one H) |

| ~7.8 | Broad Singlet | 1H | -C(O)NH₂ (one H) |

| ~8.5 | Broad Singlet | 3H | -NHNH₃⁺ |

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the amide and hydrazinyl functional groups. For example, the C=O stretch of the amide group typically appears as a strong band in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the amide and hydrazinium (B103819) ion would be observed at higher wavenumbers, generally in the range of 3200-3400 cm⁻¹. The presence of the hydrochloride salt would influence the N-H stretching frequencies of the hydrazinyl group. Raman spectroscopy can be particularly useful for identifying non-polar bonds and providing complementary information to the IR spectrum. mdpi.comnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3400 | Strong, Broad | N-H Stretch (Amide and Hydrazinium) |

| 2800-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amide II) |

| ~1400 | Medium | C-N Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. researchgate.net In electrospray ionization (ESI) or other soft ionization techniques, this compound would be expected to show a prominent ion corresponding to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Fragmentation analysis (MS/MS) would involve selecting the molecular ion and subjecting it to further fragmentation. The resulting fragment ions would correspond to the loss of specific parts of the molecule, such as the amide group or the hydrazinyl moiety, providing further confirmation of the compound's structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is a particularly versatile and widely used method in pharmaceutical and chemical analysis. wjpmr.com

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for quantifying any potential impurities. pharmtech.comresearchgate.net A typical approach would involve reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a pH modifier. ijnrd.org

Method development would involve optimizing several parameters to achieve good resolution between the main compound and any impurities. gyanvihar.org These parameters include the choice of column, mobile phase composition (including the type and concentration of organic modifier and buffer), flow rate, and detector wavelength. A gradient elution, where the mobile phase composition is changed over time, may be necessary to separate compounds with a wide range of polarities. researchgate.net

Table 3: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Initial Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Validation of the developed HPLC method according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness for its intended purpose. ijnrd.org

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity, low volatility, and thermal lability, stemming from the presence of the hydrochloride salt, and the primary amide and hydrazine (B178648) functional groups. To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

The most common approach involves the silylation of the active hydrogen atoms on the hydrazine and amide moieties. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The derivatization reaction replaces the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups, thereby reducing intermolecular hydrogen bonding, increasing volatility, and improving chromatographic peak shape.

The resulting TMS-derivative can then be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. The choice of the capillary column is critical; a mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, is often suitable for separating such derivatives.

Table 1: Illustrative GC-MS Parameters for TMS-Derivatized 3-Hydrazinylpropanamide

| Parameter | Setting | Justification |

| GC System | Agilent 8890 GC coupled to a 5977B MS | Standard high-performance equipment for such analyses. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A versatile, low-bleed column suitable for a wide range of derivatized compounds. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature gradient to effectively separate the derivative from solvent and by-products. |

| MS Interface Temp. | 290 °C | Prevents condensation of the analyte before entering the ion source. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for structural elucidation. |

| Mass Range | m/z 40-550 | Covers the expected mass of the derivative and its characteristic fragments. |

Electrochemical Analytical Techniques

Electrochemical methods are particularly well-suited for the analysis of this compound, as the hydrazine moiety is electroactive, meaning it can be readily oxidized at an electrode surface. These techniques offer high sensitivity, rapid analysis times, and relatively low-cost instrumentation.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. For this compound, CV can provide detailed insights into the oxidation mechanism of the hydrazinyl group. A typical experiment involves scanning the potential of a working electrode (e.g., Glassy Carbon Electrode, GCE) in a solution containing the analyte and a supporting electrolyte.

Studies on similar hydrazine compounds show that they typically undergo an irreversible oxidation process. nih.gov The oxidation of the hydrazine group involves the transfer of electrons and protons, making the reaction pH-dependent. At a bare GCE, the oxidation of hydrazine often occurs at a relatively high potential. nih.gov However, the use of chemically modified electrodes can significantly lower this overpotential and enhance the current response, indicating an electrocatalytic effect. nih.govresearchgate.net The relationship between the peak current (Ip) and the scan rate (ν) can be used to determine whether the process is diffusion-controlled or adsorption-controlled. A linear relationship between Ip and the square root of the scan rate (ν1/2) is indicative of a diffusion-controlled process. nih.gov

Table 2: Representative Research Findings for Cyclic Voltammetry of a Hydrazine Derivative

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) |

| 20 | 0.315 | 15.2 |

| 40 | 0.325 | 21.8 |

| 60 | 0.334 | 26.9 |

| 80 | 0.342 | 31.3 |

| 100 | 0.350 | 35.1 |

| 150 | 0.365 | 43.2 |

| 200 | 0.378 | 50.1 |

Note: Data is hypothetical, based on typical results for hydrazine compounds at a modified electrode, illustrating a diffusion-controlled irreversible oxidation.

Potentiometric and Amperometric Methods for Quantification

Potentiometric Methods

Potentiometry involves measuring the potential difference between two electrodes to determine the concentration of an analyte. For this compound, potentiometric titration is a highly accurate and reliable quantification method. nih.gov This approach typically involves a redox titration where the hydrazine moiety is oxidized by a standard solution of a strong oxidizing agent.

A common titrant is potassium iodate (B108269) (KIO₃) in a strong hydrochloric acid medium. acs.org During the titration, the KIO₃ oxidizes the hydrazine. The endpoint of the titration, which corresponds to the complete oxidation of the analyte, is detected by a sharp change in the potential of the solution, monitored using a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl). The precision of this method is high, with coefficients of variation often below 0.5%. nih.gov

Table 3: Example Data from a Potentiometric Titration of a Hydrazino Compound

| Volume of Titrant (mL) | Potential (mV) |

| 9.50 | 350 |

| 9.80 | 385 |

| 9.90 | 410 |

| 9.95 | 445 |

| 10.00 | 650 (Endpoint) |

| 10.05 | 855 |

| 10.10 | 870 |

Note: Data is illustrative, showing the sharp potential jump at the equivalence point.

Amperometric Methods

Amperometry is an electrochemical technique where the current produced by the redox reaction of an analyte is measured while the potential of the working electrode is held constant. This method can offer very low detection limits for quantifying this compound.

The applied potential is chosen to be in the region where the oxidation of the hydrazine group occurs efficiently. The resulting current is directly proportional to the concentration of the analyte in the solution. Amperometric sensors often utilize chemically modified electrodes to enhance sensitivity and selectivity. researchgate.net For instance, modifying a glassy carbon electrode with metal nanoparticles can catalyze the oxidation of hydrazine, allowing for detection at lower potentials and with a stronger signal. nih.gov This technique is particularly useful for determining trace amounts of the compound. The method demonstrates excellent linearity over several orders of magnitude of concentration. researchgate.net

Table 4: Illustrative Calibration Data for Amperometric Analysis of a Hydrazine Derivative

| Concentration (µM) | Measured Current (µA) |

| 1.0 | 0.52 |

| 5.0 | 2.55 |

| 10.0 | 5.10 |

| 25.0 | 12.8 |

| 50.0 | 25.4 |

| 100.0 | 50.9 |

Note: Data is hypothetical, showing a linear relationship between concentration and current (R² > 0.99).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.